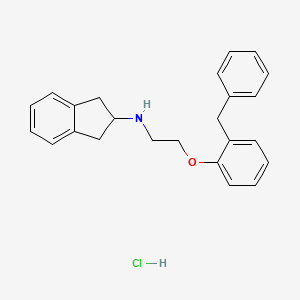

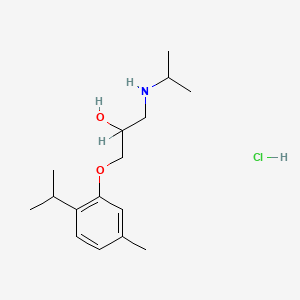

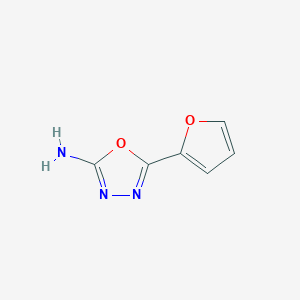

![molecular formula C12H10N2O3 B1295707 N-[4-(2,5-二氧代-2,5-二氢-1H-吡咯-1-基)苯基]乙酰胺 CAS No. 5702-75-0](/img/structure/B1295707.png)

N-[4-(2,5-二氧代-2,5-二氢-1H-吡咯-1-基)苯基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

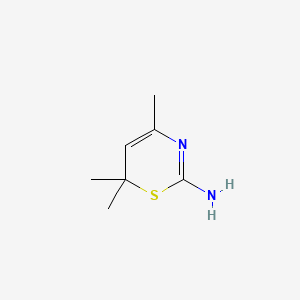

N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide is an organic compound that belongs to the class of maleimides Maleimides are characterized by the presence of a 2,5-dioxo-1H-pyrrole ring

科学研究应用

N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide has several scientific research applications:

Medicinal Chemistry: The compound exhibits biological activities, including anticancer and antimicrobial properties.

Materials Science: The compound’s ability to undergo polymerization makes it useful in the synthesis of advanced materials, including polymers and nanomaterials.

Biological Research: The compound is used in the study of enzyme inhibition and protein interactions, providing insights into cellular mechanisms.

作用机制

Target of Action

The primary targets of N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide are various proteins, including the membrane enzyme cyclooxygenase, which is produced during the biosynthesis of prostaglandin , and enzyme kinase, which plays a vital role in the intracellular signaling mechanism of all living organisms .

Mode of Action

This compound interacts with its targets through its two important structural fragments: an activated double bond and an imide group . These fragments allow the compound to easily take up a variety of nucleophilic and electrophilic reagents .

Biochemical Pathways

The compound affects the biochemical pathways related to the biosynthesis of prostaglandin and intracellular signaling mechanisms . It enters cycloaddition reactions and also undergoes facile polymerization and copolymerization with various unsaturated compounds .

Pharmacokinetics

The compound’s solubility in organic solvents suggests that it may have good absorption and distribution characteristics

Result of Action

The compound exhibits selective inhibitory activity against its target proteins . It has been associated with anticandidiasis and antituberculosis properties . Additionally, it has been used to synthesize succinimides with high antitumor , antiarrhythmic, antihistamine, anticholesteremic , and hypnotic and sedative activities .

Action Environment

The compound is a solid, typically appearing as white crystals . It is slightly soluble in water but can dissolve in organic solvents . It should be stored under inert gas (nitrogen or Argon) at 2-8°C . Environmental factors such as temperature, humidity, and light could potentially influence the compound’s action, efficacy, and stability.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide typically involves the reaction of 4-aminophenylacetamide with maleic anhydride. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the maleimide ring. The reaction conditions generally include the use of a solvent such as dimethylformamide (DMF) and a temperature range of 25°C to 45°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.

化学反应分析

Types of Reactions

N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide undergoes various chemical reactions, including:

Nucleophilic Addition: The maleimide ring is highly reactive towards nucleophiles, allowing for the addition of various nucleophilic reagents.

Cycloaddition: The compound can participate in cycloaddition reactions, forming complex cyclic structures.

Polymerization: The presence of the maleimide group allows for polymerization reactions, leading to the formation of polymers with unique properties.

Common Reagents and Conditions

Common reagents used in these reactions include secondary amines, which react with the maleimide ring in the presence of a solvent such as DMF. The reaction conditions typically involve moderate temperatures and may require catalysts to enhance the reaction rate .

Major Products Formed

The major products formed from these reactions include various substituted maleimides and polymers with maleimide functionalities. These products have applications in materials science and medicinal chemistry .

相似化合物的比较

Similar Compounds

4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: Similar in structure but with a carboxylic acid group instead of an acetamide group.

N-(2-hydroxyethyl)maleimide: Contains a hydroxyethyl group instead of a phenylacetamide group.

6-maleimidohexanoic acid: Features a hexanoic acid chain instead of a phenylacetamide group.

Uniqueness

N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable covalent bonds with proteins makes it particularly valuable in medicinal chemistry and biological research .

属性

IUPAC Name |

N-[4-(2,5-dioxopyrrol-1-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-8(15)13-9-2-4-10(5-3-9)14-11(16)6-7-12(14)17/h2-7H,1H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQFMVORCQKXLRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)N2C(=O)C=CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60292267 |

Source

|

| Record name | N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5702-75-0 |

Source

|

| Record name | 5702-75-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

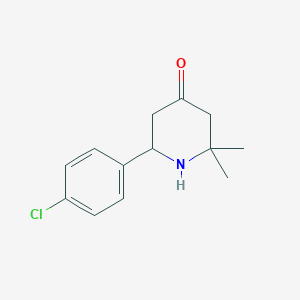

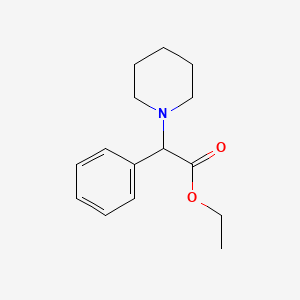

![N-[amino(imino)methyl]pyrrolidine-1-carboximidamide](/img/structure/B1295643.png)